molecular formula C16H16N2O B12920034 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one CAS No. 95994-33-5

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one

Cat. No.: B12920034
CAS No.: 95994-33-5
M. Wt: 252.31 g/mol
InChI Key: UGIBFCLCBLTXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-(p-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by a pyrazolidinone ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.

Industrial Production Methods: Industrial production of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(p-tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.

    Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyrazolidinediones.

    Reduction: Pyrazolidine derivatives.

    Substitution: Halogenated pyrazolidinones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory drugs.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

1-Phenyl-5-(p-tolyl)pyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:

    1-Phenyl-3-pyrazolidinone: Similar structure but lacks the p-tolyl group, leading to different chemical and biological properties.

    3,5-Pyrazolidinediones: These compounds have two carbonyl groups and exhibit distinct reactivity and applications.

    Pyrazolinones: These compounds have a similar ring structure but differ in the oxidation state and substitution pattern.

Uniqueness: The presence of both phenyl and p-tolyl groups in 1-phenyl-5-(p-tolyl)pyrazolidin-3-one imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Conclusion

1-Phenyl-5-(p-tolyl)pyrazolidin-3-one is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full range of applications and mechanisms of action.

Properties

CAS No.

95994-33-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

5-(4-methylphenyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)15-11-16(19)17-18(15)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,17,19)

InChI Key

UGIBFCLCBLTXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.